molecular formula C16H26ClNO B1397490 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-74-9

4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397490
CAS RN: 1220028-74-9
M. Wt: 283.83 g/mol
InChI Key: IONWJTGKKAIUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1051919-37-9 . Its molecular formula is C14H21NO•HCl , and it has a molecular weight of 255.78 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

1. Anti-Acetylcholinesterase Activity

Piperidine derivatives, including 4-[2-(2-Isopropylphenoxy)ethyl]piperidine, have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in the treatment of conditions like Alzheimer's disease and other forms of dementia (Sugimoto et al., 1990). These compounds showed selective affinity towards AChE over BuChE (butyrylcholinesterase), with some variants exhibiting up to 18,000 times greater affinity for AChE.

2. Antimicrobial Properties

Certain piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the study of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate activities against various bacterial strains, including E. coli and methicillin-resistant Staphylococcus aureus (Ovonramwen et al., 2019). This suggests potential application in developing new antimicrobial agents.

3. Synthesis and Structural Studies

Piperidine derivatives have been the subject of numerous synthesis and structural studies. For instance, the synthesis of piperidine-4-carboxylic acid and its conversion into various derivatives, including methanone hydrochloride, has been reported (Zheng Rui, 2010). These studies contribute to the understanding of the chemical properties and potential applications of piperidine compounds in various fields.

4. Cytotoxic and Anticancer Activities

Piperidine derivatives have shown promise in the field of oncology. For example, certain 4-piperidinol hydrochlorides exhibited significant cytotoxicity toward murine and human tumor cells (Dimmock et al., 1998). This suggests their potential use as novel classes of cytotoxic and anticancer agents.

5. Antihypertensive Potential

Some piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, showing significant hypotension effects in animal models (Takai et al., 1986). This highlights the potential application of piperidine derivatives in the treatment of hypertension.

properties

IUPAC Name

4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONWJTGKKAIUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.